molecular formula C17H13FN2O2S2 B14138279 (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B14138279
M. Wt: 360.4 g/mol
InChI Key: OZFAIBBNFONZLE-UHFFFAOYSA-N
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Description

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by its unique structure, which includes a fluorine atom, a prop-2-yn-1-yl group, and a benzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group is attached via a Sonogashira coupling reaction, which involves the reaction of the benzo[d]thiazole derivative with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

    Formation of the Ylidene Group: The ylidene group is formed by reacting the intermediate with a suitable sulfonamide derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    Molecular Targets: It interacts with enzymes, receptors, and other proteins involved in key biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of kinases or other enzymes involved in cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methylbenzenesulfonamide: shares structural similarities with other benzo[d]thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13FN2O2S2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H13FN2O2S2/c1-3-10-20-15-9-6-13(18)11-16(15)23-17(20)19-24(21,22)14-7-4-12(2)5-8-14/h1,4-9,11H,10H2,2H3

InChI Key

OZFAIBBNFONZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C

Origin of Product

United States

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